![molecular formula C20H18FN3O3 B2748047 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide CAS No. 921850-10-4](/img/structure/B2748047.png)
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific information or crystallographic data, it’s challenging to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact molecular structure. Compounds with similar functional groups often have specific physical and chemical properties, such as melting points, boiling points, and reactivity .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been used in the development of novel fluoro-substituted rivastigmine derivatives as selective AChE inhibitors for the treatment of Alzheimer’s disease (AD) . Compound 9a, which includes this compound, showed the best ee AChE inhibitory potency (IC 50 = 1.78 μM) and weak BuChE inhibitory potency, suggesting that compound 9a was a selective AChE inhibitor . Furthermore, 9a demonstrated significant neuroprotective effect on L-Glu-induced HT22 cells injury .
Fluorescence and Chromogenic Probe
The compound has been utilized as a heterocyclic symmetrical Schiff Base derivative for the purpose of fluorogenic and chromogenic detection of Co 2+, Cu 2+ and Hg 2+ ions . The pronounced alterations observed in absorption and fluorescence spectra, along with the distinctive chromogenic changes, following treatment with Co 2+, Cu 2+ and Hg 2+, affirm the successful formation of complexes between the ligands and the treated metal ions .
Herbicidal Activity
Urea derivatives, which could potentially include this compound, have been synthesized and studied for their herbicidal activity . N -nitro-substituted anilines, which could be related to this compound, have a broad range of biological effects, including herbicidal properties .
Antifungal Effects
N -nitro-substituted anilines, which could be related to this compound, have been reported to have antifungal effects .
Plant Growth Regulating Activities
N -nitro-substituted anilines, which could be related to this compound, have been reported to have plant growth regulating activities .
Development of More Effective and Safer Drugs
The compound has been used in the development of more effective and safer drugs for Alzheimer’s disease . The development of selective AChE inhibitor still was a promising strategy for the treatment of Alzheimer’s disease (AD) .
Mechanism of Action
Target of Action
Similar compounds have been found to selectively inhibit toll-like receptor 4 (tlr4) mediated cytokine production . TLR4 is a key player in the innate immune response, recognizing pathogen-associated molecular patterns and initiating inflammatory responses .
Mode of Action
Based on the behavior of structurally similar compounds, it may suppress cytokine production by selectively inhibiting tlr4 intracellular signaling . This inhibition could occur at various stages of the signaling pathway, potentially affecting the phosphorylation of mitogen-activated protein kinases .
Biochemical Pathways
The compound likely affects the TLR4 signaling pathway, which plays a crucial role in the innate immune response . By inhibiting TLR4 signaling, the compound could suppress the production of proinflammatory mediators such as cytokines and nitric oxide . This could have downstream effects on various inflammatory diseases where these mediators play pivotal roles .
Result of Action
The compound’s action could result in the suppression of proinflammatory mediator production, potentially providing a therapeutic benefit in various inflammatory diseases . For instance, it could suppress the production of nitric oxide, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-17-8-4-15(5-9-17)20(26)22-12-13-24-19(25)11-10-18(23-24)14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLMXLMNDSEZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide |
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